2,4-difluoro-N-(2-nitrophenyl)aniline
Overview
Description
“2,4-difluoro-N-(2-nitrophenyl)aniline” is a chemical compound with the molecular formula C12H8F2N2O2 . It has a molecular weight of 250.2 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “2,4-difluoro-N-(2-nitrophenyl)aniline” is 1S/C12H8F2N2O2/c13-8-5-6-10 (9 (14)7-8)15-11-3-1-2-4-12 (11)16 (17)18/h1-7,15H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2,4-difluoro-N-(2-nitrophenyl)aniline” is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
1. Chemical Synthesis and Reaction Studies
2,4-difluoro-N-(2-nitrophenyl)aniline and its derivatives have been studied for their reactions and synthesis processes. For instance, research has been conducted on the reaction of chloro-dinitrobenzotrifluoride with aniline derivatives, leading to the formation of anilino-dechlorinated products. This research suggests an intramolecular hydrogen bond formation in the derivatives and provides insight into the reaction mechanisms involved (Al-Howsaway et al., 2007).
2. Electrocatalytic and Photocatalytic Processes
Studies have also been conducted on the reduction of nitrobenzene to aniline over various catalysts. For example, the mechanism of nitrobenzene reduction to aniline over Pt catalysts has been investigated, offering insights into heterogeneous catalysis at the atomic and molecular levels (Sheng et al., 2016). Additionally, research on single Pt atom decorated graphitic carbon nitride as a photocatalyst for the hydrogenation of nitrobenzene into aniline highlights innovative approaches in catalysis (He et al., 2019).
3. Polymer Synthesis and Applications
There is also significant interest in the use of nitrophenyl aniline derivatives in polymer science. For instance, research on novel polycarbonates using azo bisphenol amines, accessed via Ullmann coupling, has shown the potential of these compounds in creating high-temperature electro-optic materials (Suresh et al., 2003). Furthermore, studies on novel electrochromic materials employing nitrotriphenylamine units demonstrate the versatility of these compounds in creating functional materials for applications such as electrophotography and NIR region electrochromism (Li et al., 2017).
4. Corrosion Inhibition
Research has been conducted on compounds like N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}methyl)aniline for their role in corrosion inhibition, specifically in the context of protecting metal surfaces in acidic environments. This highlights the potential application of nitrophenyl aniline derivatives in industrial maintenance and material protection (Daoud et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2,4-difluoro-N-(2-nitrophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O2/c13-8-5-6-10(9(14)7-8)15-11-3-1-2-4-12(11)16(17)18/h1-7,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLCAYVRBXFGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80293998 | |
Record name | 2,4-difluoro-N-(2-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-difluoro-N-(2-nitrophenyl)aniline | |
CAS RN |
500302-20-5 | |
Record name | 2,4-difluoro-N-(2-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80293998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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